3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol is a compound with the molecular formula C8H16N2O and a molecular weight of 156.22 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopropyl group attached to the nitrogen atom. The presence of these structural elements makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is typically carried out under mild conditions and can be catalyzed by various transition metals.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine with various biological activities.
Cyclopropylamine: A compound containing a cyclopropyl group attached to an amino group.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol is unique due to the combination of a pyrrolidine ring and a cyclopropyl group. This structural feature enhances its three-dimensional coverage and allows for greater interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c9-5-7(1-2-7)8(11)3-4-10-6-8/h10-11H,1-6,9H2 |
InChI Key |
SCSFFFNODUVOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2(CCNC2)O |
Origin of Product |
United States |
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